molecular formula C14H20N2O3 B1453621 Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate CAS No. 1293132-74-7

Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate

Cat. No.: B1453621
CAS No.: 1293132-74-7
M. Wt: 264.32 g/mol
InChI Key: JUNSXCVIQVQMTJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate is an organic compound that features a benzoate ester functional group, an amino group, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate typically involves a multi-step process. One common method includes the condensation of 3-amino-4-nitrobenzoic acid with tetrahydro-2H-pyran-4-amine under acidic conditions, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution is typically used for ester hydrolysis.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Ethyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-4-((tetrahydro-2H-pyran-2-yl)amino)benzoate: Similar structure but with the tetrahydropyran moiety attached at a different position.

    Ethyl 3-amino-4-((tetrahydro-2H-pyran-3-yl)amino)benzoate: Another positional isomer with different chemical properties.

    Ethyl 3-amino-4-((tetrahydro-2H-pyran-5-yl)amino)benzoate: Yet another isomer with unique reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 3-amino-4-(oxan-4-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-19-14(17)10-3-4-13(12(15)9-10)16-11-5-7-18-8-6-11/h3-4,9,11,16H,2,5-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNSXCVIQVQMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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